molecular formula C25H23Cl2N3O4S B2897584 N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea CAS No. 339101-82-5

N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B2897584
CAS No.: 339101-82-5
M. Wt: 532.44
InChI Key: QLOFSCKEFOTESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea is a urea derivative featuring a 4-chlorophenyl group, a sulfonylmethyl moiety, and a pyrrolidinylcarbonyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as kinases or receptors .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)sulfonylmethyl]-4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O4S/c26-19-4-8-21(9-5-19)28-25(32)29-23-12-3-17(24(31)30-13-1-2-14-30)15-18(23)16-35(33,34)22-10-6-20(27)7-11-22/h3-12,15H,1-2,13-14,16H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOFSCKEFOTESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations
  • Trifluoromethyl and Pyridyloxy Groups: Compounds like N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea (EP 1 636 585 B1) incorporate a trifluoromethyl group and a pyridyloxy moiety.
  • Ethoxy and Phenylamino Groups: N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea (CAS: 280753-95-9) and 1-(4-chlorophenyl)-3-[4-(phenylamino)phenyl]urea (CAS: 65457-19-4) feature ethoxy or phenylamino groups. These substituents may reduce steric hindrance, increasing solubility but possibly diminishing target affinity .
  • Sulfonyl-Containing Analogs :
    N,N'-[2-(p-toluenesulfonyloxy)phenyl]-N'-(4-(1-naphthalenesulfonyloxy)phenyl]urea () shares a sulfonyl group with the target compound. Sulfonyl groups enhance chemical stability and may influence receptor binding through polar interactions .
Unique Features of the Target Compound

The combination of sulfonylmethyl (electron-withdrawing) and pyrrolidinylcarbonyl (hydrogen-bond donor/acceptor) groups provides a balance of hydrophobicity and polarity. This contrasts with analogs like N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea (CAS: 353265-69-7), which lacks the conformational flexibility of the pyrrolidine ring .

Physical and Chemical Properties

Compound Name Melting Point (°C) Key Substituents Reference
Target Compound Not Reported Sulfonylmethyl, Pyrrolidinylcarbonyl -
N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea 207–209 Trifluoromethyl, Pyridyloxy
N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea Not Reported Ethoxy
  • Solubility : The target compound’s sulfonyl group may improve aqueous solubility compared to purely hydrophobic analogs like Urea,N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl) (CAS: 13208-52-1) .
  • Thermal Stability : The melting point of 207–209°C for the trifluoromethyl analog suggests that electron-withdrawing groups enhance crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.